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molecular formula C16H11N3 B8617108 5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline

5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline

Cat. No. B8617108
M. Wt: 245.28 g/mol
InChI Key: AIWIQFCKRNVZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08981101B2

Procedure details

53 mg (0.216 mmol) of 5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline are added to a suspension, kept under an argon atmosphere, of 26 mg (0.65 mmol) of sodium hydride, (60% suspension in paraffin oil) in 1 ml of DMF, and the reaction mixture is stirred at room temperature for 1 hour. 18 μl (0.65 mmol) of iodomethane are then added, and the reaction mixture is stirred at room temperature for a further 17 hours. 0.5 ml of methanol is then added, and the reaction mixture is subsequently evaporated in vacuo. The residue is chromatographed on a silica-gel column with dichloromethane/methanol as eluent, giving 5-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline as colourless solid; MS (EI): 259 [M]+;
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
26 mg
Type
reactant
Reaction Step Two
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
18 μL
Type
reactant
Reaction Step Four
Quantity
0.5 mL
Type
reactant
Reaction Step Five
[Compound]
Name
paraffin
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
1 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[C:3]([C:10]2[CH:19]=[CH:18][CH:17]=[C:16]3[C:11]=2[CH:12]=[CH:13][N:14]=[CH:15]3)=[CH:2]1.[H-].[Na+].I[CH3:23].CO>CN(C=O)C>[CH3:23][N:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[C:3]([C:10]2[CH:19]=[CH:18][CH:17]=[C:16]3[C:11]=2[CH:12]=[CH:13][N:14]=[CH:15]3)=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
53 mg
Type
reactant
Smiles
N1C=C(C=2C1=NC=CC2)C2=C1C=CN=CC1=CC=C2
Step Two
Name
Quantity
26 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
18 μL
Type
reactant
Smiles
IC
Step Five
Name
Quantity
0.5 mL
Type
reactant
Smiles
CO
Step Six
Name
paraffin
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Seven
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at room temperature for a further 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture is subsequently evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on a silica-gel column with dichloromethane/methanol as eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C=C(C=2C1=NC=CC2)C2=C1C=CN=CC1=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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